molecular formula C22H20N2O3S B2866251 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946370-29-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2866251
CAS No.: 946370-29-2
M. Wt: 392.47
InChI Key: BCUKRGBMJYITHQ-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural complexity and reactivity make it a valuable intermediate in organic synthesis.

Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific proteins makes it useful in biochemical assays.

Medicine: This compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory and analgesic agent. Its interaction with biological targets suggests possible therapeutic applications in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline: A simpler analog without the benzoyl and benzenesulfonamide groups.

  • Quinoline: A related heterocyclic compound with similar biological activities.

  • Isoquinoline: Another structurally similar compound with diverse applications.

Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16,23H,7,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUKRGBMJYITHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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